(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3,4-dimethylaniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and benzylidene positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene derivatives: Explored for their diverse biological activities.
Imino derivatives: Investigated for their potential as enzyme inhibitors.
Uniqueness
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. The presence of both benzylidene and imino groups in the thiazolidinone scaffold enhances its versatility and effectiveness in various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O3S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-7-15(9-13(12)2)21-20-22-19(23)18(26-20)10-14-6-8-16(24-3)11-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-10- |
InChI Key |
BAOMGRLMMODLFC-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2)C |
Origin of Product |
United States |
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